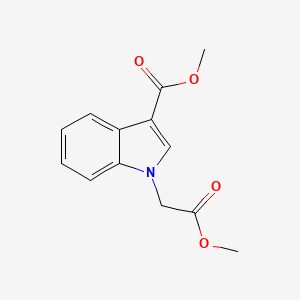![molecular formula C17H18ClN3O3 B5880643 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol, also known as NPC 15669, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in various animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
Mecanismo De Acción
The exact mechanism of action of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 is not fully understood. However, it has been proposed that the compound acts as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and alpha-adrenergic receptor antagonist. It has also been suggested that 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 may modulate the activity of the glutamate system.
Biochemical and Physiological Effects:
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been found to decrease the levels of glutamate and GABA. In addition, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 is its ability to cross the blood-brain barrier, making it a promising candidate for various neurological disorders. However, the compound has a relatively short half-life, which may limit its effectiveness in long-term treatments. In addition, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been found to exhibit some off-target effects, which may complicate its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669. One potential area of investigation is its use in the treatment of drug addiction. It has been suggested that 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 may be able to modulate the reward system in the brain, making it a promising candidate for addiction therapy. Another potential area of investigation is its use in the treatment of traumatic brain injury. 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of brain injuries. Finally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 may also be investigated for its potential use in the treatment of various psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 is a promising small molecule compound that has been extensively studied for its potential therapeutic applications. The compound exhibits a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. While there are some limitations to its use in certain experimental settings, the future directions for the research on 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 are numerous and promising.
Métodos De Síntesis
The synthesis of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 involves several steps. The first step is the preparation of 4-nitrophenol, which is then reacted with 4-chlorobenzyl chloride to obtain 4-chloro-2-nitrophenyl benzyl ether. This compound is then treated with piperazine to obtain 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669. The overall yield of this synthesis method is around 40%.
Propiedades
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-2-1-3-15(11-14)20-8-6-19(7-9-20)12-13-10-16(21(23)24)4-5-17(13)22/h1-5,10-11,22H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJVZRBCNYVVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422797 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)


![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)
